molecular formula C26H28ClN3O3 B4079382 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4079382
M. Wt: 466.0 g/mol
InChI Key: YHXHNXXREGRZMK-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxy group, and a methylpiperazinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine hydrate, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide
  • N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine

Uniqueness

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3/c1-29-13-15-30(16-14-29)23-10-8-22(9-11-23)28-26(31)20-5-12-24(25(17-20)32-2)33-18-19-3-6-21(27)7-4-19/h3-12,17H,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHNXXREGRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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